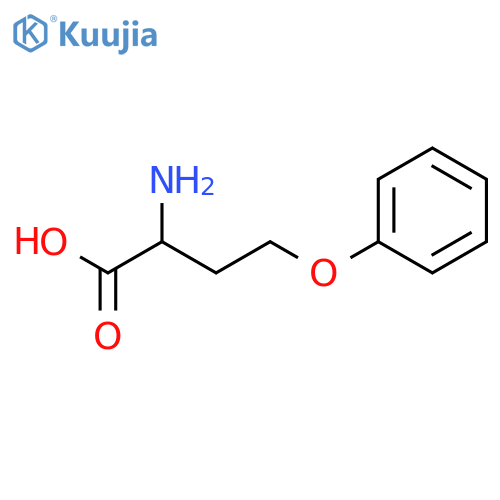Cas no 52161-80-5 (2-Amino-4-phenoxybutanoic Acid)

52161-80-5 structure
商品名:2-Amino-4-phenoxybutanoic Acid
CAS番号:52161-80-5
MF:C10H13NO3
メガワット:195.215122938156
MDL:MFCD10008601
CID:1579827
PubChem ID:13100128
2-Amino-4-phenoxybutanoic Acid 化学的及び物理的性質
名前と識別子
-
- O-phenyl-L-homoserine
- EN300-203765
- AKOS010943074
- O-Phenylhomoserine
- 52161-80-5
- OZTJTXTWPFGIHY-UHFFFAOYSA-N
- F80244
- 2-amino-4-phenoxy-butanoic acid
- MFCD10008601
- CCA16180
- DL-Homoserine, O-phenyl-
- CS-0344567
- SCHEMBL5082950
- O-Phenyl-DL-homoserine
- SY327188
- 2-AMINO-4-PHENOXYBUTANOIC ACID
- O-Phenyl-D-homoserine
- 2-Amino-4-phenoxybutanoicAcid
- CCA16182
- MFCD20644159
- SY327190
- 2-Amino-4-phenoxybutanoic Acid
-
- MDL: MFCD10008601
- インチ: InChI=1S/C10H13NO3/c11-9(10(12)13)6-7-14-8-4-2-1-3-5-8/h1-5,9H,6-7,11H2,(H,12,13)
- InChIKey: OZTJTXTWPFGIHY-UHFFFAOYSA-N
- ほほえんだ: NC(CCOc1ccccc1)C(O)=O
計算された属性
- せいみつぶんしりょう: 195.08959
- どういたいしつりょう: 195.08954328g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 14
- 回転可能化学結合数: 5
- 複雑さ: 178
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -1.3
- トポロジー分子極性表面積: 72.6Ų
じっけんとくせい
- PSA: 72.55
2-Amino-4-phenoxybutanoic Acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-203765-2.5g |
2-amino-4-phenoxybutanoic acid |
52161-80-5 | 2.5g |
$1623.0 | 2023-09-16 | ||
| TRC | A621340-1000mg |
2-Amino-4-phenoxybutanoic Acid |
52161-80-5 | 1g |
$ 1545.00 | 2023-04-19 | ||
| TRC | A621340-100mg |
2-Amino-4-phenoxybutanoic Acid |
52161-80-5 | 100mg |
$ 316.00 | 2023-04-19 | ||
| Enamine | EN300-203765-0.1g |
2-amino-4-phenoxybutanoic acid |
52161-80-5 | 0.1g |
$729.0 | 2023-09-16 | ||
| Enamine | EN300-203765-10g |
2-amino-4-phenoxybutanoic acid |
52161-80-5 | 10g |
$3561.0 | 2023-09-16 | ||
| A2B Chem LLC | AX38619-500mg |
2-Amino-4-phenoxybutanoicAcid |
52161-80-5 | 97% | 500mg |
$344.00 | 2024-04-19 | |
| Aaron | AR01E5C7-250mg |
2-Amino-4-phenoxybutanoicAcid |
52161-80-5 | 97% | 250mg |
$240.00 | 2025-02-13 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1415237-50mg |
o-Phenylhomoserine |
52161-80-5 | 98% | 50mg |
¥20520.00 | 2024-05-10 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1415237-100mg |
o-Phenylhomoserine |
52161-80-5 | 98% | 100mg |
¥21506.00 | 2024-05-10 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1415237-500mg |
o-Phenylhomoserine |
52161-80-5 | 98% | 500mg |
¥23436.00 | 2024-05-10 |
2-Amino-4-phenoxybutanoic Acid 関連文献
-
Qasim Mahmood,Woo Sik Kim,Ho Seok Park Nanoscale, 2012,4, 7855-7860
-
Zhe Peng,Shuwei Wang,Jingjing Zhou,Yan Jin,Yang Liu,Yinping Qin,Cai Shen,Weiqiang Han,Deyu Wang J. Mater. Chem. A, 2016,4, 2427-2432
-
Shuang Zhao,Chuanying Hu,Xiaoyan Chen,Jun Zhou,Yonghua Jiao,Kai Zhang,Yu Fu Soft Matter, 2012,8, 937-941
-
Eun Ji Park,Jong Ki Sim,Myung-Geun Jeong,Hyun Ook Seo,Young Dok Kim RSC Adv., 2013,3, 12571-12576
-
Xu Zhang,K. P. Rakesh,Hua-Li Qin Chem. Commun., 2019,55, 2845-2848
52161-80-5 (2-Amino-4-phenoxybutanoic Acid) 関連製品
- 1261839-48-8(2,5-Difluoro-4-(difluoromethyl)phenol)
- 2138033-97-1(2-(azepan-4-yl)-1lambda6,2-thiazolidine-1,1-dione hydrochloride)
- 1806703-97-8(Ethyl 4-mercapto-3-(3-oxopropyl)benzoate)
- 1335225-09-6((2E)-3-(5-methylpyridin-2-yl)prop-2-enoic acid)
- 1400563-40-7((3,6-Dimethylpyrazin-2-yl)methanol)
- 2171710-46-4(3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylpentanamido-2-methylbutanoic acid)
- 352218-35-0(4-Tert-butyl-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide)
- 1260805-55-7(1,3-dimethyl-4-(3-methylphenyl)-1H-pyrazol-5-amine)
- 1890828-94-0(2,2-dimethyl-1-(1H-pyrrol-3-yl)cyclopropylmethanol)
- 2137843-12-8(Cyclohexanesulfonamide, N,3,4-trimethyl-)
推奨される供給者
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

江苏科伦多食品配料有限公司
ゴールドメンバー
中国のサプライヤー
試薬

Shandong Feiyang Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Chong Da Prostaglandin Fine Chemicals Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Jinta Yudi Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
